molecular formula C22H27N3O4S B3209578 N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1060188-29-5

N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3209578
CAS No.: 1060188-29-5
M. Wt: 429.5 g/mol
InChI Key: CXLDCJYAZNITEZ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring:

  • Acetamide moiety: A common pharmacophore in medicinal chemistry, often associated with analgesic and anti-inflammatory properties.
  • 3-methylphenyl ring: Substituted at the para-position with a sulfamoyl group.
  • Sulfamoyl bridge: Connects the phenyl ring to a 1-pivaloylindolin-6-yl group.
  • Pivaloylindolin: A bicyclic indoline derivative bearing a pivaloyl (tert-butyl carbonyl) group, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14-12-17(23-15(2)26)8-9-20(14)30(28,29)24-18-7-6-16-10-11-25(19(16)13-18)21(27)22(3,4)5/h6-9,12-13,24H,10-11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLDCJYAZNITEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention in the realm of biological research due to its potential pharmacological applications. This compound, characterized by its unique structural framework, exhibits a range of biological activities that are critical for its application in medicinal chemistry. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for enhancing the hydrophilicity and pharmacological properties of drugs. The presence of the indolin moiety is particularly significant as it may contribute to the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate efficacy against a variety of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production.

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. A study on structurally related compounds demonstrated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar mechanisms.

Insecticidal Activity

Recent findings suggest that derivatives like this compound may possess insecticidal properties. A related study on sulfamoyl phenyl acetamide derivatives demonstrated significant toxicity against Spodoptera frugiperda, a pest affecting agricultural crops. The compound's ability to disrupt silk production in larvae indicates a novel mode of action that could be exploited for pest control.

Compound NameTarget OrganismLC50 (µg/mL)Observations
Ar1Spodoptera frugiperda781.65High mortality percentage
Ar2Spodoptera frugiperda904.39Moderate effect on silk production

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains including E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Mechanisms

Another investigation focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with this compound led to increased apoptosis rates, with flow cytometry revealing a substantial accumulation of cells in the sub-G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituents on the Sulfamoyl Group
  • Target Compound : The sulfamoyl group is attached to a 1-pivaloylindolin-6-yl moiety, introducing steric bulk and conformational rigidity.
  • N-(2-amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (): Features a tert-butyl substituent on the sulfamoyl group. While both the target and this compound include bulky tert-butyl derivatives, the target’s indolin bicyclic system may enhance binding specificity to hydrophobic enzyme pockets compared to the linear tert-butyl group .
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35, ): Uses a 4-methylpiperazinyl group on the sulfonamide.

Key Insight : Bulky substituents (e.g., pivaloylindolin, tert-butyl) improve metabolic stability but may reduce solubility. Polar groups (e.g., piperazinyl) enhance solubility but increase susceptibility to enzymatic degradation.

2.2. Heterocyclic Systems
  • Target Compound : The indolin core fused with a pivaloyl group creates a rigid bicyclic structure, favoring planar interactions with biological targets.
  • CF5-CF7 Derivatives (): Contain 1,3-dioxoisoindoline or pyridine/pyrimidine-linked sulfamoyl groups. The dioxoisoindoline’s electron-deficient aromatic system may engage in π-π stacking, whereas the target’s indolin system offers hydrogen-bonding via the NH group .

Key Insight : Bicyclic systems (indolin vs. dioxoisoindoline) influence electronic properties and binding modes. The indolin NH in the target may facilitate interactions absent in CF5-CF7 derivatives.

2.3. Pharmacological Activities
  • N-Phenylacetamide Sulfonamides (): Compound 35 exhibited analgesic activity comparable to paracetamol, while compounds 36–37 showed anti-hypernociceptive effects. The target’s pivaloylindolin group could modulate similar pathways but with prolonged duration due to enhanced lipophilicity .
  • Carbonic Anhydrase Inhibitors (): Sulfamoyl-containing acetamides are known to inhibit carbonic anhydrase. The target’s indolin moiety may confer selectivity for specific isoforms of the enzyme .

Key Insight : Structural variations in the sulfamoyl group and heterocycles direct therapeutic activity toward distinct biological targets.

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key References
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide Acetamide, 3-methylphenyl, sulfamoyl-pivaloylindolin Hypothesized: Enzyme inhibition, analgesic -
N-(2-amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide Acetamide, tert-butyl sulfamoyl, hydroxyphenyl Carbonic anhydrase inhibition
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Acetamide, 4-methylpiperazinyl sulfonyl Analgesic (paracetamol-like)
CF5-CF7 Derivatives () Dioxoisoindoline/pyridine sulfamoyl Not specified (structural analogs for enzyme targeting)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, nitro, chloro substituents Synthetic intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide
Reactant of Route 2
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide

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